molecular formula C14H18O2 B3033289 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid CAS No. 1017141-60-4

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B3033289
CAS No.: 1017141-60-4
M. Wt: 218.29 g/mol
InChI Key: IIVVALJQENAYHN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of a cyclopropyl group and a 3,4-dimethylphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Attachment of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the 3,4-dimethylphenyl group is attached to the propanoic acid backbone.

    Final Assembly: The final step involves the coupling of the cyclopropyl group with the 3,4-dimethylphenylpropanoic acid under specific reaction conditions, such as the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and 3,4-dimethylphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid
  • 3-Cyclopropyl-3-(3,4-dichlorophenyl)propanoic acid
  • 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Uniqueness

3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of both cyclopropyl and 3,4-dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity and interactions compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9-3-4-12(7-10(9)2)13(8-14(15)16)11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVALJQENAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
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3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
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3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
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3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
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3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
Reactant of Route 6
3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid

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